molecular formula C11H10N2O3S2 B2391069 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid CAS No. 1286725-94-7

3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid

Cat. No. B2391069
CAS RN: 1286725-94-7
M. Wt: 282.33
InChI Key: INHWTTMDKKXIRB-UHFFFAOYSA-N
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Description

“3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . This compound is related to the scaffold of thiazole derivatives, which have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of thiazole derivatives, including “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid”, has been achieved from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . This method also allows for the synthesis of derivatives with hydrazone fragments .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antioxidant Properties

3-amino thiophene-2-carboxamide derivatives, which could potentially include “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid”, have shown significant antioxidant activity . For example, one study found that these compounds exhibited inhibition activity of 62.0% compared to ascorbic acid .

Antibacterial Activity

Thiophene-2-carboxamide derivatives have also demonstrated antibacterial activity . In particular, one compound showed high activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid” could potentially be used in the development of new semiconductor materials.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid” could potentially be used in the production of OLEDs.

Future Directions

Thiazole derivatives, including “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid”, have shown diverse biological activities, making them promising candidates for the development of various drugs and biologically active agents . Future research could focus on exploring their potential applications in medicine and other fields, as well as optimizing their synthesis methods for large-scale production.

properties

IUPAC Name

3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHWTTMDKKXIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid

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